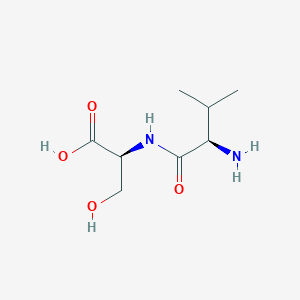
D-Valyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Valyl-L-serine: is a dipeptide composed of D-valine and L-serine It is a small molecule with significant biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Valyl-L-serine can be synthesized through peptide coupling reactions. The process typically involves the activation of the carboxyl group of D-valine using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of L-serine in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific proteases catalyze the formation of the peptide bond between D-valine and L-serine under mild conditions.
Industrial Production Methods:
Microbial Fermentation: Industrial production of D-valine, a precursor for this compound, can be achieved through microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce D-valine, which is then isolated and purified.
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the large-scale production of peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification.
化学反应分析
Types of Reactions:
Oxidation: D-Valyl-L-serine can undergo oxidation reactions, particularly at the serine hydroxyl group, forming oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond, potentially leading to the formation of alcohol derivatives.
Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Alcohol derivatives of the peptide.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Peptide Synthesis: D-Valyl-L-serine is used as a building block in the synthesis of more complex peptides and proteins.
Chiral Catalysts: It can serve as a chiral catalyst in asymmetric synthesis reactions.
Biology:
Enzyme Studies: this compound is used to study enzyme-substrate interactions and enzyme kinetics.
Protein Engineering: It is employed in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Neuroprotective Agents: Research suggests that derivatives of this compound may have neuroprotective properties.
Industry:
Biotechnology: It is used in the production of biopharmaceuticals and other biologically active compounds.
Agriculture: this compound derivatives are explored for their potential use as agrochemicals.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: D-Valyl-L-serine can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with certain receptors, modulating their activity and influencing cellular processes.
Mechanism:
Peptide Bond Formation: The formation of the peptide bond between D-valine and L-serine involves nucleophilic attack by the amino group of L-serine on the activated carboxyl group of D-valine.
Enzyme Catalysis: Enzymes that catalyze the formation or hydrolysis of this compound typically involve specific active site residues that facilitate the reaction.
相似化合物的比较
D-Valyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
L-Valyl-L-serine: The L-isomer of valine in combination with L-serine, differing in stereochemistry.
D-Alanyl-L-serine: A dipeptide with D-alanine instead of D-valine.
Uniqueness:
Chirality: The presence of D-valine and L-serine gives D-Valyl-L-serine unique stereochemical properties that influence its biological activity.
Reactivity: The specific combination of D-valine and L-serine affects the compound’s reactivity and interactions with enzymes and receptors.
属性
CAS 编号 |
656221-76-0 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6+/m0/s1 |
InChI 键 |
STTYIMSDIYISRG-NTSWFWBYSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
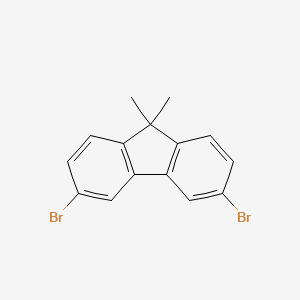
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
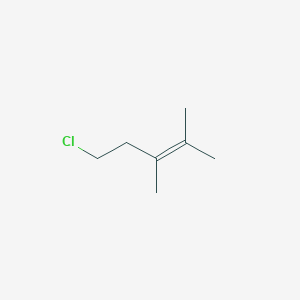
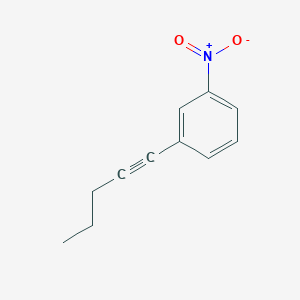
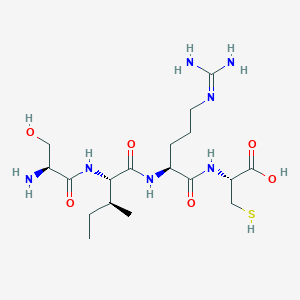

![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
